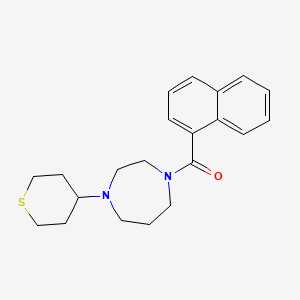![molecular formula C14H17NOS B6428567 5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034608-84-7](/img/structure/B6428567.png)
5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure This compound is notable for its unique combination of a benzoyl group, a sulfur atom, and a nitrogen atom within a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common approach is the intramolecular cyclization of a suitable precursor. For instance, a precursor containing a 2,4-dimethylbenzoyl group and a thia-azabicyclo[2.2.1]heptane framework can be cyclized under acidic conditions to form the desired compound. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. The sulfur and nitrogen atoms in the structure can form hydrogen bonds or coordinate with metal ions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound without the benzoyl, sulfur, or nitrogen functionalities.
Camphor: Contains a similar bicyclic structure but with different functional groups.
β-Santalene: A sesquiterpene with a bicyclo[2.2.1]heptane core but different substituents.
Uniqueness
5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to its combination of a benzoyl group, sulfur, and nitrogen within a bicyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler bicyclic compounds.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-9-3-4-13(10(2)5-9)14(16)15-7-12-6-11(15)8-17-12/h3-5,11-12H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGUUEPBTQWESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC3CC2CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)

![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(thiophen-3-yl)piperidine](/img/structure/B6428510.png)

![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428560.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)
